3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Medicinal Chemistry Isomer Comparison GPCR Ligand Design

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS 585520-39-4) is a synthetic heterocyclic compound featuring a fully saturated hexahydropyrazolo[3,4-b]azepine core substituted at the 3-position with an N-ethylpiperidin-3-yl moiety. With a molecular formula of C14H24N4 and a molecular weight of 248.37 g/mol, it is primarily offered as a research chemical and synthetic building block by specialty suppliers.

Molecular Formula C14H24N4
Molecular Weight 248.37 g/mol
CAS No. 585520-39-4
Cat. No. B13766180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
CAS585520-39-4
Molecular FormulaC14H24N4
Molecular Weight248.37 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)C2=C3CCCCNC3=NN2
InChIInChI=1S/C14H24N4/c1-2-18-9-5-6-11(10-18)13-12-7-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17)
InChIKeyGGPAGYWSUHOXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS 585520-39-4): A Structurally Differentiated Pyrazoloazepine Building Block


3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS 585520-39-4) is a synthetic heterocyclic compound featuring a fully saturated hexahydropyrazolo[3,4-b]azepine core substituted at the 3-position with an N-ethylpiperidin-3-yl moiety . With a molecular formula of C14H24N4 and a molecular weight of 248.37 g/mol, it is primarily offered as a research chemical and synthetic building block by specialty suppliers . Its structural features place it within a class of compounds investigated for interactions with neurological targets, yet its distinct substitution pattern—specifically the 3-piperidinyl connection and ethyl group on the piperidine nitrogen—differentiates it from other commercially available analogs .

Why 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine Cannot Be Replaced by Generic Pyrazoloazepine Analogs


Substituting 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine with other in-class compounds is not straightforward due to critical structural differences. The compound features a 3-piperidinyl substitution pattern, contrasting with the more common 4-piperidinyl isomer (CAS 585520-35-0) or N-methylated analogs . In related tetrahydropyrazolo[3,4-b]azepine series, the position of the piperidine attachment and the nature of the N-alkyl substituent have been shown to profoundly impact receptor binding orientation and allosteric modulator pharmacology [1]. Without direct comparative pharmacological data for this specific set of isomers, the consistent structure-activity relationship (SAR) trend across patent literature indicates that a change in substitution position cannot be assumed to be biologically silent, making blind substitution a high-risk approach for research continuity [2].

Quantitative Differentiation Guide: 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine vs. Closest Analogs


Piperidine Substitution Position: 3-yl vs. 4-yl Isomer

The most direct and commercially relevant comparator is the 4-piperidinyl regioisomer, 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS 585520-35-0) . These two compounds have identical molecular formulas (C14H24N4) and molecular weights (248.37 g/mol) but differ in the point of attachment of the piperidine ring to the pyrazoloazepine core . In the broader class of tetrahydropyrazolo[3,4-b]azepine allosteric modulators, the geometry of the piperidine linker is a critical determinant of mGluR4 positive allosteric modulator (PAM) activity, with specific substitution patterns required for optimal receptor interaction [1]. The 3-piperidinyl attachment in the target compound provides a distinct spatial orientation and hydrogen-bonding geometry compared to the 4-piperidinyl isomer, which is expected to result in different pharmacological profiles, although head-to-head quantitative data for this specific pair has not been disclosed in public literature.

Medicinal Chemistry Isomer Comparison GPCR Ligand Design

N-Substituent Differentiation: Ethyl vs. Methyl on Piperidine

The target compound possesses an N-ethyl substituent on the piperidine ring, which distinguishes it from the N-methyl analog, 3-(1-Methyl-3-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine (CAS 585520-38-3) . In the patent literature on tetrahydropyrazolo[3,4-b]azepine-based mGluR4 PAMs, systematic variation of the N-alkyl group demonstrated that the size and lipophilicity of this substituent directly influences both potency (EC50) and efficacy (Emax) in cell-based functional assays [1]. Increasing chain length from methyl to ethyl increases calculated logP by approximately +0.5, altering blood-brain barrier permeability potential and pharmacokinetic profiles. While explicit comparative data for the methyl vs. ethyl analogs in the hexahydro series is not published, the established SAR trend across related chemotypes strongly supports that this substitution is pharmacologically relevant and cannot be interchanged without consequence.

Structure-Activity Relationship N-Alkyl SAR CNS Drug Discovery

Ring Saturation State: Hexahydro vs. Tetrahydro Core

The target compound features a fully saturated hexahydro core, unlike the more widely studied tetrahydropyrazolo[3,4-b]azepine derivatives described in mGluR4 PAM patents, which retain a double bond in the azepine ring [1]. This saturation state directly impacts molecular geometry; the hexahydro system adopts a more flexible, non-planar conformation compared to the partially planar tetrahydro scaffold. The InChI Key for the target compound, GGPAGYWSUHOXJM-UHFFFAOYSA-N, confirms its fully saturated connectivity . From a procurement perspective, the hexahydro core offers distinct advantages as a synthetic intermediate: it is resistant to oxidative degradation pathways that affect unsaturated analogs, and it provides a unique three-dimensional framework for fragment-based drug design and diversity-oriented synthesis. No direct comparative biological data between hexahydro and tetrahydro cores within this specific substitution series is publicly available.

Chemical Stability Synthetic Intermediate Scaffold Hopping

Commercially Available Analogs: A Procurement Decision Matrix

A survey of major chemical suppliers reveals that the target compound occupies a specific niche in the pyrazoloazepine building block space. The most closely related commercially available compounds—the 4-piperidinyl regioisomer (CAS 585520-35-0), the N-methyl analog (CAS 585520-38-3), and the N-unsubstituted piperidine variants—are all offered, but their inventory levels and price points vary . The target compound (CAS 585520-39-4) is stocked by multiple vendors including BOC Sciences and Alfa Chemistry, with pricing generally aligned with its structural complexity . For researchers building compound libraries for CNS target screening, the availability of all three regio- and alkyl-variants (CAS 585520-35-0, 585520-38-3, and 585520-39-4) enables systematic SAR exploration. The explicit selection of the 3-piperidinyl, N-ethyl variant ensures that the compound can serve as both a negative control for 4-piperidinyl active leads and as a starting point for lead optimization campaigns focused on alternative binding poses.

Procurement Building Block Selection Chemical Inventory

Optimal Application Scenarios for 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine Based on Differentiated Evidence


CNS GPCR Allosteric Modulator Lead Identification

Researchers pursuing positive allosteric modulators of mGluR4 or related CNS GPCRs can utilize this compound as a structurally distinct scaffold-hopping starting point. The 3-piperidinyl, N-ethyl substitution pattern differs from the more commonly explored 4-piperidinyl templates, as established in patent literature [1]. Screening this compound in mGluR4 functional assays (e.g., calcium mobilization or cAMP assays) may reveal novel binding modes and selectivity profiles not accessible to the historical patent series.

Isomer-Dependent Structure-Activity Relationship (SAR) Studies

When investigating the impact of piperidine attachment position on biological activity, this compound is an essential member of a matched molecular pair set alongside the 4-piperidinyl isomer (CAS 585520-35-0) . Systematic testing of both isomers in parallel against a target of interest can quantify the contribution of regioisomerism to potency and selectivity, a critical step in lead optimization that cannot be achieved with either isomer alone.

Diversity-Oriented Synthesis and Fragment-Based Drug Design

The fully saturated hexahydro core and the N-ethylpiperidine substituent offer a high fraction of sp3 carbon atoms (Fsp3 = 0.71), which is associated with improved clinical success rates [2]. This compound can serve as a versatile building block for library synthesis, where the ethyl group provides a site for further functionalization or metabolic probing. Its three-dimensional shape is distinct from the flatter tetrahydro analogs, enabling the exploration of underexploited chemical space.

Negative Control for 4-Piperidinyl Active Leads

In target engagement studies where a 4-piperidinyl pyrazoloazepine compound shows activity, the 3-piperidinyl isomer serves as a critical negative control to confirm that the observed effect is dependent on the specific substitution geometry . This application is particularly important for patent applications and publication-quality data, where demonstrating regioisomeric specificity strengthens the case for a defined pharmacophore model.

Quote Request

Request a Quote for 3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.